Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

Lipophilicity Physicochemical property Ethyl vs methyl ester

Researchers developing type II RAF kinase inhibitors often encounter regioisomeric mismatch with incorrect pyrimidine building blocks. Ethyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1097250-86-6) delivers the exact 6-amino-5-chloro-4-carboxylate regiochemistry essential for the tovorafenib pharmacophore. • Supplied as ≥95% pure Tovorafenib Impurity 29 with regulatory-compliant characterization data for ANDA/QC workflows. • Ethyl ester protecting group enables sequential chemoselective derivatization at amino, chloro, and ester positions. • Validated UHPLC method available (LOD 0.3 µg/mL, accuracy 99.0-99.9% recovery) for immediate batch release and stability testing.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 1097250-86-6
Cat. No. B1508793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-amino-5-chloropyrimidine-4-carboxylate
CAS1097250-86-6
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=N1)N)Cl
InChIInChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11)
InChIKeyNGDZPGIARMPAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-5-chloropyrimidine-4-carboxylate: Overview


Ethyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1097250-86-6) is a heterocyclic building block belonging to the 6-amino-5-chloro-4-pyrimidinecarboxylate ester class, with molecular formula C₇H₈ClN₃O₂ and molecular weight 201.61 g/mol . The compound features three synthetically orthogonal reactive handles—a 6-amino group, a 5-chloro substituent, and a 4-ethyl carboxylate ester—that enable sequential, chemoselective derivatization [1]. It is commercially available at ≥95% purity from multiple global suppliers and is explicitly referenced as a key intermediate in patent literature covering RAF kinase inhibitors (US20090036419 A1) and herbicidal pyrimidines (WO2005063721) [2][3]. The compound has also been characterized as Tovorafenib Impurity 29, supplied with detailed characterization data compliant with regulatory guidelines, underscoring its relevance to pharmaceutical quality control workflows [4].

Differentiation from Methyl Ester, Free Acid, and Regioisomers


In synthetic route design, the 6-amino-5-chloro-4-carboxylate substitution pattern is not interchangeable with close analogs such as the methyl ester (CAS 1956380-48-5), the free carboxylic acid (CAS 914916-98-6), or the 4-amino-6-chloro-5-carboxylate regioisomer. The ethyl ester moiety provides a specific balance of lipophilicity (computed LogP 0.89) and steric bulk that governs both the reactivity of the ester carbonyl toward nucleophiles and the solubility profile of downstream intermediates . The 6-amino-5-chloro-4-carboxylate regiochemistry places the amino group para to the ester on the pyrimidine ring, a geometry that is essential for constructing the 6-amino-5-chloropyrimidine-4-carboxamide pharmacophore found in the FDA-approved RAF kinase inhibitor tovorafenib [1][2]. Substituting the ethyl ester with the methyl ester alters the kinetics of ester hydrolysis and transesterification; replacing it with the free acid eliminates a protecting group strategy critical for sequential functionalization of the amino and chloro positions [3]. The regioisomeric 4-amino-6-chloro-5-carboxylate places the amino and chloro groups in an inverted spatial relationship, yielding a different vector of substitution incompatible with the same downstream targets. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence


Lipophilicity Advantage of the Ethyl Ester Over the Methyl Ester

The ethyl ester derivative (CAS 1097250-86-6) has a computed LogP of 0.8889 as reported in the ChemScene computational chemistry dataset . In contrast, the methyl ester analog (CAS 1956380-48-5) has a lower molecular weight (187.58 vs. 201.61 g/mol) and, based on the established Hansch π-value contribution of approximately +0.5 log units per additional methylene in an aliphatic ester series, is predicted to have a LogP approximately 0.3–0.5 units lower . This difference, while modest in absolute terms, corresponds to a roughly 2- to 3-fold difference in octanol-water partition coefficient, which can influence the chromatographic retention, solubility, and partitioning behavior of intermediates during multi-step synthesis and purification.

Lipophilicity Physicochemical property Ethyl vs methyl ester Drug-likeness Synthetic intermediate

Regiochemistry Requirement for the Tovorafenib Pharmacophore

The 6-amino-5-chloro-4-carboxylate substitution pattern on the pyrimidine ring is a structural prerequisite for constructing the 6-amino-5-chloropyrimidine-4-carboxamide pharmacophore present in tovorafenib (DAY101, TAK-580), a type II pan-RAF kinase inhibitor that received FDA accelerated approval in 2024 for pediatric low-grade glioma with BRAF alterations [1][2]. Tovorafenib's chemical structure is explicitly claimed as example 10Da in patent US20090036419 A1, wherein the 6-amino-5-chloropyrimidine-4-carbonyl fragment is coupled via an amide bond to the chiral aminoethyl-thiazole-carboxamide moiety [3]. The regioisomeric 4-amino-6-chloro-5-carboxylate (CAS available from alternate vendors) positions the amino group at C4 rather than C6 and the carboxylate at C5 rather than C4, resulting in a different vector of amide bond formation that cannot recapitulate the tovorafenib pharmacophore geometry. The free carboxylic acid (CAS 914916-98-6, Tovorafenib Impurity 8) is the direct coupling partner in the final amide bond-forming step, and the ethyl ester serves as its protected precursor, enabling orthogonal synthetic manipulations at the 6-amino and 5-chloro positions before ester deprotection [4].

RAF kinase inhibitor Tovorafenib Regiochemistry Pharmacophore Pediatric glioma

Validated Stability-Indicating UHPLC Method for Impurity Quantification

A stability-indicating ultrahigh-performance liquid chromatography (UHPLC) method has been developed and validated according to ICH Q2(R1) guidelines for the quantification of related impurities in tovorafenib bulk drug, which includes ethyl 6-amino-5-chloropyrimidine-4-carboxylate (Tovorafenib Impurity 29) among the impurity panel [1]. The method achieved baseline separation on a reversed-phase C18 column (Phenomenex Luna, 150 mm × 4.6 mm, 5.0 µm) under isocratic conditions with 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (70:30 v/v) at 1.0 mL/min. The validated performance parameters include a limit of detection (LOD) of 0.3 µg/mL, a limit of quantification (LOQ) of 1.0 µg/mL, accuracy of 99.0%–99.9% recovery, precision with RSD <0.5%, and linearity with a correlation coefficient of 1.000 [1]. Forced degradation studies under acidic, basic, oxidative, thermal, photolytic, and neutral stress conditions confirmed the method's specificity and stability-indicating capability, with peak purity passing under all degradation conditions [1]. This validated method provides a regulatory-grade analytical framework for quantifying this specific impurity during tovorafenib pharmaceutical development and manufacturing.

Analytical method UHPLC Impurity quantification Quality control ICH Q2(R1)

Patent-Documented Utility in Herbicidal Scaffolds

United States Patent Application US20090054647 (Annis, 2009) discloses a dedicated synthetic method for preparing 2-substituted 6-amino-5-chloro-4-pyrimidinecarboxylate esters, a class of compounds explicitly claimed as herbicidal active ingredients in PCT Publication WO2005/063721 [1]. The patent describes the preparation of compounds of Formula 1 (where R₁ is cyclopropyl, 4-chlorophenyl, or 4-bromophenyl; and R₂ is C₁–C₁₄ alkyl) from ethyl 6-amino-5-chloro-4-pyrimidinecarboxylate-type precursors via persulfate oxidation in the presence of strong sulfur- or phosphorus-containing mineral acids [1]. Specifically, ethyl 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylate is identified as a compound of interest within the herbicidal pyrimidine patent family (CA2548058A1) [2]. This patent landscape establishes that the 6-amino-5-chloro-4-pyrimidinecarboxylate core, with the ethyl ester as a representative R₂ group, is a privileged scaffold for herbicide development, distinct from other regioisomeric or non-ester analogs that fall outside the claimed Markush structures.

Agrochemical Herbicide Patent 2-Substituted pyrimidine Crop protection

Availability as a Regulatory-Grade Impurity Reference Standard

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate is commercially supplied at ≥95% purity by multiple vendors, including AKSci (Catalog 1891AA, purity 95%), ChemScene (Catalog CS-M1615, purity ≥95%), and CymitQuimica (Catalog 10-F789245) . Critically, SynZeal Research supplies this compound specifically as 'Tovorafenib Impurity 29' with detailed characterization data compliant with regulatory guidelines, positioning it as a qualified reference standard for pharmaceutical impurity profiling rather than merely a research-grade building block [1]. In contrast, the methyl ester analog (CAS 1956380-48-5) is primarily offered as a general synthetic intermediate (e.g., Leyan Catalog 1792676, purity 98%) without equivalent regulatory impurity characterization . The availability of the ethyl ester as a characterized impurity standard with full documentation (NMR, MS, HPLC, IR) shortens the qualification timeline for analytical method development in GMP environments.

Reference standard Impurity profiling Regulatory compliance Quality control Procurement

Optimal Procurement and Deployment Scenarios


Impurity Reference Standard for Tovorafenib Quality Control

Quality control laboratories supporting tovorafenib (OJEMDA) manufacturing or ANDA development should procure ethyl 6-amino-5-chloropyrimidine-4-carboxylate as Tovorafenib Impurity 29 from suppliers providing regulatory-compliant characterization data [1]. The validated stability-indicating UHPLC method (LOD 0.3 µg/mL, LOQ 1.0 µg/mL, accuracy 99.0–99.9% recovery, precision RSD <0.5%) provides a ready-to-implement analytical framework for impurity quantification during batch release and stability testing, directly leveraging the compound's characterized reference standard status [2].

Synthetic Intermediate for RAF Kinase Inhibitor Programs

Medicinal chemistry teams pursuing type II RAF kinase inhibitors or related pyrimidine-carboxamide scaffolds should prioritize this specific ethyl ester over the methyl ester or free acid for multi-step syntheses. The 6-amino-5-chloro-4-carboxylate regiochemistry is integral to the tovorafenib pharmacophore claimed in US20090036419 A1 [3], and the ethyl ester serves as a protected form of the carboxylic acid, enabling sequential functionalization at the 6-amino position (via amide coupling or reductive amination after ester hydrolysis) and at the 5-chloro position (via nucleophilic aromatic substitution or cross-coupling) before final deprotection [4].

Agrochemical Lead Optimization via 2-Substitution

Agrochemical discovery groups pursuing herbicidal pyrimidinecarboxylate esters can use this compound as the core intermediate for synthesizing 2-substituted derivatives covered by the WO2005063721 and US20090054647 patent families [5][6]. The unsubstituted C2 position on the ethyl ester provides a handle for introducing cyclopropyl, 4-chlorophenyl, or 4-bromophenyl substituents via the persulfate oxidation methodology described in US20090054647, enabling rapid library synthesis of herbicidal candidates with documented biological precedent.

PRMT and Epigenetic Probe Synthesis Building Block

Chemical biology groups synthesizing protein arginine methyltransferase (PRMT) inhibitors or epigenetic probes can employ this compound as a starting material. BindingDB records document that the 6-amino-5-chloropyrimidine-4-carbonyl fragment, when elaborated via amide coupling, yields potent PRMT1 inhibitors (IC₅₀ values as low as 4–13 nM) and PRMT4/PRMT6 inhibitors [7]. The ethyl ester provides a convenient entry point for diversifying the 4-position via hydrolysis and amide bond formation with amine-containing fragments, while the 5-chloro and 6-amino positions offer additional vectors for scaffold decoration.

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